3-Chlorobenzotrifluoride

描述

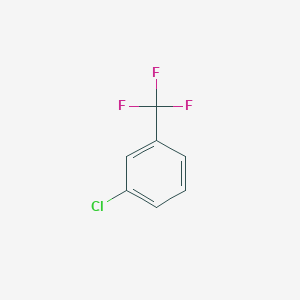

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCGOUNVIAWCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Record name | M-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024773 | |

| Record name | 3-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chlorobenzotrifluoride appears as a water-white liquid with an odor like moth balls. Insoluble in water and denser than water. Toxic by inhalation. Liquid contact may irritate skin and eyes. | |

| Record name | M-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

117 °F (NFPA, 2010) | |

| Record name | M-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

98-15-7 | |

| Record name | M-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS44Q3D3NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobenzotrifluoride (CAS 98-15-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzotrifluoride, a versatile chemical intermediate and solvent. The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical, agrochemical, and specialty chemical industries.

Chemical Identity and Physicochemical Properties

This compound, also known as m-chlorobenzotrifluoride or 1-chloro-3-(trifluoromethyl)benzene, is a colorless liquid with a distinctive aromatic odor resembling moth balls.[1][2] Its unique combination of a chlorine atom and a trifluoromethyl group on the benzene (B151609) ring imparts desirable properties for a range of chemical transformations.[3]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98-15-7 | [1] |

| Molecular Formula | C₇H₄ClF₃ | [1] |

| Molecular Weight | 180.55 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic, like moth balls | [1][2] |

| Melting Point | -56 °C | [2] |

| Boiling Point | 137-138 °C | [2] |

| Density | 1.331 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.446 | [2] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [2] |

| Water Solubility | <0.1 g/100 mL at 22 °C | [4] |

| Synonyms | 1-Chloro-3-(trifluoromethyl)benzene, m-Chlorobenzotrifluoride, 3-Chloro-α,α,α-trifluorotoluene | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons exhibit complex splitting patterns in the aromatic region. |

| ¹³C NMR | Aromatic carbons and a characteristic quartet for the trifluoromethyl carbon. |

| Mass Spec (GC-MS) | Molecular ion peak (m/z) at 180, with other significant peaks at 145 and 161.[2] |

| IR Spectroscopy | Available, shows characteristic C-H, C-C, C-Cl, and C-F vibrational frequencies. |

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups deshields the aromatic protons. The substitution pattern leads to a complex splitting pattern for the four aromatic protons. A detailed analysis would involve predicting the chemical shifts based on substituent effects and interpreting the coupling constants to assign each proton.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. Key features include:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 120-135 ppm). The chemical shifts are influenced by the chlorine and trifluoromethyl substituents.

-

Trifluoromethyl Carbon: A characteristic quartet is observed for the trifluoromethyl carbon due to coupling with the three fluorine atoms (¹JCF).

Synthesis and Manufacturing

This compound is primarily synthesized through the hydrodechlorination of 3,4-dichlorobenzotrifluoride.

Representative Experimental Protocol: Synthesis of this compound

This protocol is based on the general methodology described in the patent literature for the selective hydrodechlorination of 3,4-dichlorobenzotrifluoride.

Objective: To synthesize this compound by removing the chlorine atom at the 4-position of 3,4-dichlorobenzotrifluoride.

Materials:

-

3,4-Dichlorobenzotrifluoride

-

Hydrogen gas

-

Catalyst (e.g., Raney nickel, ruthenium on carbon, or palladium on carbon)

-

Solvent (e.g., cyclohexane, ethanol, or trifluorotoluene)

-

Acid-binding agent (e.g., triethylamine (B128534) or potassium hydroxide)

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the high-pressure reactor with 3,4-dichlorobenzotrifluoride, the chosen solvent, the catalyst, and the acid-binding agent.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas to 0.5-2.0 MPa.

-

Heat the reaction mixture to 60-100 °C with vigorous stirring.

-

Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC) for the disappearance of the starting material and the formation of the product.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate by distillation.

-

Purify the crude this compound by fractional distillation to obtain a product with a purity of ≥99%.

Caption: Synthetic pathway for this compound.

Applications in Chemical Synthesis

This compound is a key building block in the synthesis of a wide range of valuable compounds, including pharmaceuticals and agrochemicals.[3] Its reactivity is centered around the chlorine atom, which can be displaced through nucleophilic aromatic substitution.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol illustrates the use of this compound in a nucleophilic aromatic substitution reaction, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize a substituted benzotrifluoride (B45747) derivative via nucleophilic aromatic substitution.

Materials:

-

This compound

-

A nucleophile (e.g., an alcohol or an amine)

-

A strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

-

Reaction vessel with a stirrer and inert atmosphere capabilities

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the strong base to generate the nucleophilic species (e.g., an alkoxide or an amide).

-

To this mixture, add this compound dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature or heat as necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Caption: General workflow for SNAr reactions.

Use as a Solvent

Benzotrifluoride and its derivatives are recognized as useful solvents in organic synthesis due to their unique properties, including good solvency for a range of organic compounds, chemical stability, and being more environmentally friendly than some traditional solvents.[3] this compound can be employed as a solvent in various reactions where its moderate boiling point and stability are advantageous.

Caption: Relationship between properties and applications.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard and Safety Information

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. |

| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or with respiratory protection. |

| First Aid | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention. | Follow standard first aid procedures. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical with significant applications in the synthesis of complex organic molecules and as a stable solvent. A thorough understanding of its properties, synthesis, reactivity, and safe handling is essential for its effective and responsible use in research and industrial settings.

References

Physical and chemical properties of 1-chloro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-3-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its characteristics, relevant experimental protocols, and its role in synthetic chemistry.

Core Physical and Chemical Properties

1-Chloro-3-(trifluoromethyl)benzene is a colorless liquid with a distinct aromatic odor.[1] Its unique molecular structure, featuring both a chlorine atom and a trifluoromethyl group on a benzene (B151609) ring, imparts a degree of polarity, although the molecule remains predominantly hydrophobic.[1] This structural characteristic dictates its solubility and reactivity.

Physical Properties

The key physical properties of 1-chloro-3-(trifluoromethyl)benzene are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClF₃ | [2] |

| Molecular Weight | 180.55 g/mol | [2] |

| Appearance | Colorless transparent liquid | [2] |

| Density | 1.331 - 1.339 g/cm³ at 25 °C | [1][2] |

| Boiling Point | 137-138 °C | [2] |

| Melting Point | -56 °C | [2] |

| Flash Point | 36.1 °C (97 °F) | [2] |

| Refractive Index | 1.4460 at 20 °C | [2] |

| Vapor Pressure | 9.37 mmHg at 25 °C | [2] |

Solubility

Due to its predominantly non-polar nature, 1-chloro-3-(trifluoromethyl)benzene exhibits low solubility in water but is readily soluble in common non-polar organic solvents.[1]

| Solvent | Solubility | Source(s) |

| Water | <0.1 g/100 mL at 22 °C (practically insoluble) | [1] |

| Ethanol | Soluble | [2] |

| Ether | Soluble | [2] |

| Benzene | Soluble | [1] |

| Toluene | Soluble | [1] |

| Hexane | Soluble | [1] |

Chemical Reactivity and Synthesis

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[3] This makes the chlorination of trifluoromethylbenzene a primary route for the synthesis of 1-chloro-3-(trifluoromethyl)benzene.

Synthetic Pathway

The synthesis of 1-chloro-3-(trifluoromethyl)benzene is typically achieved through the electrophilic chlorination of trifluoromethylbenzene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[3]

Experimental Protocols

Synthesis: Electrophilic Chlorination of Trifluoromethylbenzene

This protocol describes a general procedure for the synthesis of 1-chloro-3-(trifluoromethyl)benzene.

Materials:

-

Trifluoromethylbenzene

-

Chlorine gas (Cl₂)

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser topped with a drying tube, dissolve trifluoromethylbenzene in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous ferric chloride to the solution.

-

Slowly bubble chlorine gas through the stirred solution at room temperature. The reaction is exothermic and should be monitored.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

-

Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove excess chlorine and hydrogen chloride gas.

-

Transfer the reaction mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Fractional Distillation

The crude 1-chloro-3-(trifluoromethyl)benzene can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and isomeric byproducts.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Vacuum source and gauge

-

Heating mantle with a stirrer

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Charge the crude product into the distillation flask.

-

Slowly apply vacuum to the system and begin heating the flask.

-

Carefully monitor the temperature at the distillation head. Collect any low-boiling fractions (forerun) in a separate receiving flask.

-

When the temperature stabilizes at the boiling point of 1-chloro-3-(trifluoromethyl)benzene at the applied pressure, change to a clean receiving flask to collect the main fraction.

-

Continue distillation until the majority of the product has been collected, leaving a small amount of residue in the distillation flask. Do not distill to dryness.

-

Release the vacuum and allow the apparatus to cool to room temperature.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity of 1-chloro-3-(trifluoromethyl)benzene and identifying any impurities.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of halogenated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-300 amu

Procedure:

-

Prepare a dilute solution of the purified 1-chloro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the peak corresponding to 1-chloro-3-(trifluoromethyl)benzene by its retention time and comparison of its mass spectrum with a reference library.

-

Analyze other peaks in the chromatogram to identify any impurities.

Logical Workflow for Quality Control

A systematic workflow is essential to ensure the quality and purity of synthesized 1-chloro-3-(trifluoromethyl)benzene.

Applications in Research and Development

1-Chloro-3-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

Safety Information

1-Chloro-3-(trifluoromethyl)benzene is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[2] It is also toxic if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated fume hood.[2]

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-α,α,α-trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chloro-α,α,α-trifluorotoluene, also known as m-chlorobenzotrifluoride, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. Its trifluoromethyl group imparts unique properties such as high thermal stability, lipophilicity, and metabolic stability to the final products. This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Chloro-α,α,α-trifluorotoluene, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Core Synthesis Pathways

There are several established methods for the industrial and laboratory-scale synthesis of 3-Chloro-α,α,α-trifluorotoluene. The most prominent routes include:

-

Direct Chlorination of Benzotrifluoride (B45747): This is a common industrial method involving the electrophilic aromatic substitution of benzotrifluoride with chlorine gas.

-

Hydrodechlorination of 3,4-Dichlorobenzotrifluoride (B146526): A more selective method that starts from a dichlorinated precursor.

-

Side-Chain Chlorination of 3-Chlorotoluene (B144806) followed by Fluorination: A two-step process involving the radical chlorination of the methyl group followed by a halogen exchange reaction.

-

Diazotization of m-Aminobenzotrifluoride: A classical method for introducing a chlorine atom onto the aromatic ring via a diazonium salt intermediate.

This guide will delve into the specifics of each of these pathways.

Direct Chlorination of Benzotrifluoride

This method relies on the reaction of benzotrifluoride with chlorine gas in the presence of a Lewis acid catalyst. The trifluoromethyl group is a meta-directing deactivator, which favors the formation of the desired 3-chloro isomer. However, the reaction also produces ortho- and para-isomers, which can be challenging to separate due to their close boiling points.

Experimental Protocol:

A typical procedure for the direct chlorination of benzotrifluoride is as follows:

-

Reactor Setup: A glass-lined or other corrosion-resistant reactor is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer.

-

Charging Reactants: Dry and purified benzotrifluoride is charged into the reactor along with a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).[1] To enhance the selectivity for the meta-isomer, a co-catalyst like sulfur or an iodoaryl compound may be added.[1][2][3]

-

Chlorination: Elemental chlorine gas is then bubbled through the agitated mixture. The reaction temperature is typically maintained between 0°C and 75°C.[1][4]

-

Monitoring: The reaction progress is monitored by measuring the specific gravity of the reaction mixture or by gas chromatography (GC) analysis to determine the isomer distribution.[1]

-

Work-up: Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and hydrogen chloride. The catalyst is then removed, often by filtration or by a basic wash.

-

Purification: The crude product, a mixture of unreacted benzotrifluoride and chloro-substituted isomers, is purified by fractional distillation. The separation of m- and p-chlorobenzotrifluoride is particularly challenging due to their close boiling points (138.1°C and 139.2°C, respectively).[2]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Ferric chloride (FeCl₃) | [1] |

| Co-catalyst (optional) | Sulfur, Iodine, Iodoaryl compounds | [1][2][3][4] |

| Reaction Temperature | 0°C - 75°C | [1][4] |

| m/p Isomer Ratio (with FeCl₃ alone) | ~10.5 - 11.5 | [2] |

| m/p Isomer Ratio (with FeCl₃ and Iodine) | > 14 | [4] |

| m/p Isomer Ratio (with FeCl₃ and Iodoaryl co-catalyst) | > 15 | [2] |

Pathway Diagram:

Hydrodechlorination of 3,4-Dichlorobenzotrifluoride

This method offers high selectivity towards the desired meta-isomer by starting with 3,4-dichlorobenzotrifluoride and selectively removing the chlorine atom at the 4-position through catalytic hydrogenation.

Experimental Protocol:

The general procedure for this synthesis is as follows:[5][6]

-

Reactor Setup: A high-pressure autoclave is used as the reaction vessel.

-

Charging Reactants: 3,4-Dichlorobenzotrifluoride is dissolved in a suitable solvent mixture, such as cyclohexane (B81311) and ethanol.[5][6] An acid-binding agent like triethylamine (B128534) or potassium hydroxide (B78521) is added, along with a hydrogenation catalyst.[5][6]

-

Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction is carried out at elevated temperatures and pressures.

-

Monitoring: The reaction is monitored by GC to track the consumption of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent and acid-binding agent are removed.

-

Purification: The crude product is purified by rectification to yield high-purity 3-Chloro-α,α,α-trifluorotoluene.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorobenzotrifluoride | [5][6] |

| Catalyst | Raney Nickel, Ruthenium on Carbon, or Palladium on Carbon | [5][6] |

| Solvent | Cyclohexane, Ethanol, Trifluorotoluene | [5][6] |

| Acid-binding agent | Triethylamine, Potassium hydroxide | [5][6] |

| Hydrogen Pressure | 0.5 - 2.0 MPa | [5][6] |

| Reaction Temperature | 60 - 100°C | [5][6] |

| Product Purity | > 99% | [5][6] |

Pathway Diagram:

Side-Chain Chlorination of 3-Chlorotoluene and Subsequent Fluorination

This two-step pathway first involves the free-radical chlorination of the methyl group of 3-chlorotoluene to form 3-chlorobenzotrichloride (B52308). This intermediate is then fluorinated to yield the final product.

Experimental Protocol:

Step 1: Side-Chain Chlorination

-

Reactor Setup: A reactor equipped with a reflux condenser, a gas inlet, a thermometer, and a UV light source is used.

-

Chlorination: 3-Chlorotoluene is heated to reflux, and chlorine gas is introduced under UV irradiation to initiate the free-radical reaction. The reaction temperature is typically maintained at the boiling point of the reactant mixture.

-

Monitoring: The reaction is monitored by GC until the desired degree of chlorination is achieved.

-

Work-up: Excess chlorine and HCl are removed by purging with an inert gas. The resulting 3-chlorobenzotrichloride is often used directly in the next step without extensive purification.

Step 2: Fluorination (Swarts Reaction)

-

Reactor Setup: A corrosion-resistant reactor (e.g., made of nickel or a suitable alloy) is required for handling hydrogen fluoride (B91410).

-

Fluorination: The crude 3-chlorobenzotrichloride is reacted with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like antimony pentachloride (SbCl₅).[7] This is a classic example of the Swarts reaction, where chlorine atoms are exchanged for fluorine.[7]

-

Work-up and Purification: The reaction mixture is carefully worked up to remove excess HF and other byproducts. The final product is then purified by distillation.

Quantitative Data:

| Parameter | Step 1: Chlorination | Step 2: Fluorination | Reference |

| Starting Material | 3-Chlorotoluene | 3-Chlorobenzotrichloride | |

| Reagent | Chlorine (Cl₂) | Anhydrous Hydrogen Fluoride (HF) | [7] |

| Initiator/Catalyst | UV light | Antimony pentachloride (SbCl₅) (optional) | [7] |

| Temperature | Reflux | Elevated temperature | [7] |

Pathway Diagram:

Diazotization of m-Aminobenzotrifluoride

This classic synthetic route involves the conversion of the amino group of m-aminobenzotrifluoride into a diazonium salt, which is then displaced by a chlorine atom in a Sandmeyer-type reaction. While effective, this method can generate significant aqueous waste.[6]

Experimental Protocol:

A general procedure is as follows:

-

Diazotization: m-Aminobenzotrifluoride is dissolved in a mineral acid (e.g., hydrochloric acid), and the solution is cooled to 0-5°C. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of cuprous chloride (CuCl) in hydrochloric acid. This promotes the substitution of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.

-

Work-up: The reaction mixture is typically neutralized and extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is removed. The final product is purified by distillation.

Quantitative Data:

Detailed quantitative data for this specific transformation is less commonly reported in recent industrial literature compared to other methods due to environmental concerns associated with diazotization reactions.[6] However, Sandmeyer reactions are generally known to provide moderate to good yields.

Pathway Diagram:

Conclusion

The synthesis of 3-Chloro-α,α,α-trifluorotoluene can be achieved through several distinct pathways, each with its own advantages and disadvantages regarding selectivity, yield, cost, and environmental impact. The choice of a particular method will depend on the specific requirements of the synthesis, including the desired purity of the final product and the scale of production. The direct chlorination of benzotrifluoride and the hydrodechlorination of 3,4-dichlorobenzotrifluoride are prominent industrial methods, while the other routes may be more suitable for specific laboratory applications. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement these synthetic strategies.

References

- 1. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]

- 2. EP0870747B1 - Method of making m-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. US5750811A - Method of making m-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. New synthesis process of m-chlorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 7. US4045502A - Process for producing high purity para-chlorobenzotrifluoride - Google Patents [patents.google.com]

Spectroscopic Profile of m-Chlorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-chlorobenzotrifluoride (3-chlorobenzotrifluoride), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of fluorinated organic compounds.

Spectroscopic Data Summary

The empirical formula for m-chlorobenzotrifluoride is C₇H₄ClF₃, and it has a molecular weight of 180.55 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For m-chlorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its aromatic and trifluoromethyl moieties. Aromatic protons typically resonate between 6.5 and 8.0 ppm, while aromatic carbons appear in the 120-170 ppm range in ¹³C NMR spectra.[2][3]

Table 1: ¹H NMR Spectral Data for m-Chlorobenzotrifluoride [1][4]

| Chemical Shift (δ) ppm | Multiplicity |

| ~7.4 - 7.7 | Multiplet |

Table 2: ¹³C NMR Spectral Data for m-Chlorobenzotrifluoride [1]

| Chemical Shift (δ) ppm |

| Data not readily available in a quantitative format in search results. |

Table 3: ¹⁹F NMR Spectral Data for m-Chlorobenzotrifluoride [1]

| Chemical Shift (δ) ppm |

| Data not readily available in a quantitative format in search results. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of m-chlorobenzotrifluoride is characterized by absorptions corresponding to C-H and C-C bonds of the aromatic ring, as well as the strong absorptions of the C-F bonds of the trifluoromethyl group and the C-Cl bond.

Table 4: Key IR Absorptions for m-Chlorobenzotrifluoride [1]

| Wavenumber (cm⁻¹) | Bond Type |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1400 | Aromatic C=C Stretch |

| 1350-1120 | C-F Stretch (strong) |

| 800-600 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which aids in confirming the molecular weight and structure of the compound. For m-chlorobenzotrifluoride, the molecular ion peak is expected at approximately m/z 180, corresponding to its molecular weight.

Table 5: Mass Spectrometry Data for m-Chlorobenzotrifluoride [1]

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 145 | [M-Cl]⁺ |

| 161 | [M-F]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for m-chlorobenzotrifluoride are provided below. These are generalized procedures for compounds of this type.

NMR Spectroscopy

Sample Preparation:

-

A sample of m-chlorobenzotrifluoride (typically 5-25 mg) is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.

-

For ¹H NMR, the spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

For ¹³C NMR, the spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

For ¹⁹F NMR, an appropriate standard, such as CFCl₃ (0 ppm), is used for referencing.

-

Standard pulse programs are used to acquire the 1D spectra.

Infrared (IR) Spectroscopy (Neat Liquid)

-

A drop of neat m-chlorobenzotrifluoride is placed on the surface of a highly polished salt plate (e.g., NaCl or KBr).[5]

-

A second salt plate is placed on top to create a thin liquid film between the plates.[5]

-

The "sandwich" is mounted onto a sample holder and placed in the FTIR spectrometer.

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry (GC-MS)

-

A dilute solution of m-chlorobenzotrifluoride is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC separates m-chlorobenzotrifluoride from the solvent and any impurities. The separation is typically performed on a nonpolar capillary column.

-

The separated compound enters the mass spectrometer, where it is ionized (commonly by electron impact at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio and detected to generate the mass spectrum.

Visualization

Caption: Logical workflow for the spectroscopic analysis of m-chlorobenzotrifluoride.

References

An In-depth Technical Guide to the Molecular Structure and Weight of C7H4ClF3 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of the isomers of C7H4ClF3. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of these compounds.

Molecular Structure and Weight

The chemical formula C7H4ClF3 most commonly refers to the isomers of chlorobenzotrifluoride. These isomers are characterized by the positions of the chlorine and trifluoromethyl groups on the benzene (B151609) ring: ortho (1,2-), meta (1,3-), and para (1,4-). Other, less common, isomers include compounds such as (chloromethyl)trifluorobenzene. The molecular weight for these isomers is consistent at approximately 180.55 g/mol .[1][2][3][4][5][6][7][8][9][10][11]

A summary of the key quantitative data for the primary isomers of chlorobenzotrifluoride is presented below.

| Property | 2-Chlorobenzotrifluoride (ortho) | 3-Chlorobenzotrifluoride (meta) | 4-Chlorobenzotrifluoride (para) |

| Molecular Formula | C7H4ClF3 | C7H4ClF3 | C7H4ClF3 |

| Molecular Weight | 180.55 g/mol [1][9][10] | 180.555 g/mol [7] | 180.55 g/mol [4] |

| CAS Number | 88-16-4[1][10] | 98-15-7[7][12] | 98-56-6[2][3][4][5][6][13] |

| IUPAC Name | 1-Chloro-2-(trifluoromethyl)benzene[1] | 1-Chloro-3-(trifluoromethyl)benzene[12] | 1-Chloro-4-(trifluoromethyl)benzene[4] |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of C7H4ClF3 isomers are critical for their application in research and development. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a sample, and to determine the molecular weight and fragmentation pattern of each isomer.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the C7H4ClF3 sample in a volatile organic solvent, such as dichloromethane (B109758) or hexane.[14]

-

Ensure the sample is free from particulate matter by filtration or centrifugation.[14]

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI) and with a mass analyzer (e.g., quadrupole).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the isomers by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the concentration.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).[4]

-

Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign the protons.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

For liquid samples, a small drop can be placed directly on the ATR crystal.

-

For solid samples, they can be analyzed directly on an ATR-FTIR.

-

-

Instrumentation:

-

An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Data Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for C-H, C=C (aromatic), C-F, and C-Cl bonds.

-

Logical Workflow for Isomer Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a C7H4ClF3 isomer.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking C7H4ClF3 isomers to specific biological signaling pathways or established drug development programs. These compounds are primarily utilized as intermediates in organic synthesis. The following diagram represents a hypothetical workflow for screening a novel compound, such as a C7H4ClF3 derivative, for biological activity.

References

- 1. conductscience.com [conductscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. High Performance Liquid Chromatography (HPLC) Basics [ssi.shimadzu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. OPG [opg.optica.org]

- 13. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Initial Synthesis of 3-Chlorobenzotrifluoride from Benzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the predominant synthetic pathway for the production of 3-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries, starting from the raw material benzotrichloride (B165768). The synthesis is a multi-step process, primarily involving the fluorination of benzotrichloride to benzotrifluoride (B45747), followed by the chlorination of the resulting compound. This document provides a comprehensive overview of the experimental protocols, reaction conditions, and relevant data, presented in a clear and accessible format for laboratory and industrial application.

Synthetic Pathway Overview

The conversion of benzotrichloride to this compound is not a direct, single-step reaction. The most industrially viable route involves two principal transformations:

-

Fluorination: The initial step is the conversion of benzotrichloride to benzotrifluoride. This is typically achieved by reaction with anhydrous hydrogen fluoride (B91410) (HF).

-

Chlorination: The subsequent step involves the electrophilic aromatic chlorination of benzotrifluoride. This reaction yields a mixture of isomers, with the desired this compound being one of the products.

An alternative, though less direct, route involves the synthesis of 3,4-dichlorobenzotrifluoride (B146526) and its subsequent selective hydrodechlorination.

Below is a diagram illustrating the primary synthetic workflow.

Experimental Protocols and Data

Step 1: Fluorination of Benzotrichloride to Benzotrifluoride

The fluorination of benzotrichloride is a crucial first step. The reaction involves the substitution of the three chlorine atoms of the trichloromethyl group with fluorine atoms.

Reaction: C₆H₅CCl₃ + 3HF → C₆H₅CF₃ + 3HCl

Experimental Protocol:

A typical industrial-scale protocol for the fluorination of benzotrichloride is as follows:

-

Charge a suitable pressure reactor with benzotrichloride.

-

Introduce anhydrous hydrogen fluoride (HF) in a stoichiometric excess.

-

A catalyst, such as antimony pentafluoride (SbF₅), may be used to facilitate the reaction, although the reaction can also proceed without a catalyst under appropriate conditions.

-

The reactor is heated to a temperature typically in the range of 80-100°C.

-

The reaction is carried out under pressure, which can range from 1.5 to 2.0 MPa.

-

The reaction progress is monitored by analyzing the composition of the reaction mixture, for instance, by gas chromatography (GC).

-

Upon completion, the hydrogen chloride (HCl) gas produced is vented, and the crude benzotrifluoride is purified, typically by distillation.

Quantitative Data for Fluorination:

| Parameter | Value | Reference |

| Reactants | Benzotrichloride, Anhydrous Hydrogen Fluoride | [1][2] |

| Catalyst (optional) | Antimony Pentafluoride (SbF₅) | [1][2] |

| Temperature | 80 - 100°C | |

| Pressure | 1.5 - 2.0 MPa | |

| Reaction Time | Dependent on scale and conditions | |

| Yield | High (typically >95%) |

Step 2: Chlorination of Benzotrifluoride

The chlorination of benzotrifluoride is an electrophilic aromatic substitution reaction. The trifluoromethyl group is a deactivating and meta-directing group, which means the incoming chlorine atom will preferentially substitute at the meta-position (position 3) of the benzene (B151609) ring. However, ortho and para isomers are also formed as byproducts.

Reaction: C₆H₅CF₃ + Cl₂ --(Lewis Acid)--> C₆H₄ClCF₃ + HCl

Experimental Protocol:

-

Benzotrifluoride is charged into a reactor equipped with a stirrer, a gas inlet, and a condenser.

-

A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is added.

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate.

-

The reaction temperature is maintained in the range of 30-70°C. The temperature can influence the isomer distribution.

-

The reaction is monitored by GC until the desired conversion of benzotrifluoride is achieved.

-

Upon completion, the reaction mixture is typically washed with water and a dilute base (e.g., sodium hydroxide (B78521) solution) to remove the catalyst and any dissolved HCl.

-

The organic layer, containing the mixture of chlorobenzotrifluoride isomers, is then separated and dried.

Quantitative Data for Chlorination:

| Parameter | Value | Reference |

| Reactants | Benzotrifluoride, Chlorine Gas | [3] |

| Catalyst | Ferric Chloride (FeCl₃), Aluminum Chloride (AlCl₃) | [2] |

| Temperature | 30 - 70°C | |

| Isomer Distribution | Typically favors the meta-isomer (this compound) | [4] |

| Byproducts | o-chlorobenzotrifluoride, p-chlorobenzotrifluoride, dichlorobenzotrifluorides | [4] |

Step 3: Purification of this compound

The final step is the separation of the desired this compound from the mixture of isomers and any unreacted starting material. Due to the close boiling points of the isomers, fractional distillation is the most common method for purification.

Experimental Protocol:

-

The crude mixture of chlorobenzotrifluoride isomers is charged into a fractional distillation apparatus.

-

The distillation is carried out under atmospheric or reduced pressure.

-

Fractions are collected at different temperature ranges, corresponding to the boiling points of the different isomers.

-

The purity of the collected fractions is analyzed by GC.

-

Fractions with the desired purity of this compound are combined.

Boiling Points of Chlorobenzotrifluoride Isomers:

| Isomer | Boiling Point (°C at 760 mmHg) |

| 2-Chlorobenzotrifluoride (ortho) | 152 |

| This compound (meta) | 138-139 |

| 4-Chlorobenzotrifluoride (para) | 139 |

Alternative Synthetic Route: Hydrodechlorination

An alternative pathway to synthesize this compound involves the selective hydrodechlorination of 3,4-dichlorobenzotrifluoride.

Experimental Protocol for Hydrodechlorination:

-

3,4-Dichlorobenzotrifluoride is dissolved in a suitable solvent such as cyclohexane (B81311) or ethanol.

-

A catalyst, for example, palladium on carbon (Pd/C) or Raney nickel, is added to the mixture.

-

An acid-binding agent like triethylamine (B128534) or potassium hydroxide is also added.

-

The reaction is carried out under hydrogen pressure (0.5-2.0 MPa) and at elevated temperatures (60-100°C).[4][5]

-

After the reaction, the catalyst is filtered off, and the solvent is removed.

-

The resulting this compound is then purified by rectification.[4][5]

This method can achieve high selectivity and purity of the final product.[5]

Conclusion

The synthesis of this compound from benzotrichloride is a well-established industrial process that proceeds through the key intermediate, benzotrifluoride. Careful control of reaction conditions during the chlorination step is crucial for maximizing the yield of the desired meta-isomer. Subsequent purification by fractional distillation is necessary to obtain a high-purity product. The alternative route via hydrodechlorination of 3,4-dichlorobenzotrifluoride offers a highly selective method to the target molecule. This guide provides the foundational knowledge for researchers and professionals to understand and implement the synthesis of this important chemical intermediate.

References

- 1. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]

- 2. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 3. nbinno.com [nbinno.com]

- 4. New synthesis process of m-chlorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Trifluoromethyl Moiety: A Historical and Technical Guide to Substituted Benzotrifluorides in Modern Research

A comprehensive overview of the discovery, synthesis, and application of substituted benzotrifluorides, tailored for researchers, scientists, and drug development professionals. This guide delves into the historical context, key synthetic methodologies with detailed protocols, and the pivotal role of these compounds in pharmaceuticals and agrochemicals, supported by quantitative data and visual representations of their mechanisms and development workflows.

Introduction: The Rise of a Privileged Moiety

The introduction of the trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] Its unique electronic properties, including high electronegativity and metabolic stability, allow for the fine-tuning of a molecule's lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Substituted benzotrifluorides, in particular, have emerged as crucial intermediates and active ingredients in a vast array of commercial products, from life-saving pharmaceuticals to essential crop protection agents. This guide provides an in-depth exploration of the discovery and history of these remarkable compounds, their synthesis, and their impact on science and industry.

Discovery and Historical Development

The journey of substituted benzotrifluorides began in the late 19th century with the pioneering work of Belgian chemist Frédéric Swarts. In 1892, Swarts first reported the synthesis of benzotrifluoride (B45747) by reacting benzotrichloride (B165768) with antimony trifluoride.[3][4] This halogen exchange method, now famously known as the Swarts reaction, laid the foundation for the broader field of organofluorine chemistry.[3][4]

Initially, the utility of benzotrifluoride and its derivatives was not fully realized. However, by the 1930s, industrial chemists at companies like Kinetic Chemicals and IG Farben began to replace the often hazardous and expensive antimony trifluoride with hydrogen fluoride (B91410) (HF) for the large-scale production of benzotrifluorides from their corresponding trichloromethyl derivatives. This shift to HF-based processes made these compounds more accessible and paved the way for their widespread application.

The biological significance of trifluoromethylated compounds was first investigated by F. Lehmann in 1927. Subsequent research has demonstrated that the trifluoromethyl group can act as a bioisostere for other chemical moieties, such as isopropyl, ethyl, and nitro groups, meaning it can replace these groups in a molecule while maintaining or even enhancing biological activity. This bioisosteric replacement strategy is now a fundamental principle in drug design.

Key Synthetic Methodologies

The synthesis of substituted benzotrifluorides has evolved significantly since Swarts' initial discovery. Today, a variety of methods are employed, ranging from classical halogen exchange reactions to modern transition-metal-catalyzed processes.

Halogen Exchange (Halex) Reactions

The Swarts Reaction: This classical method involves the treatment of a chlorinated precursor, typically a benzotrichloride, with a metal fluoride to replace the chlorine atoms with fluorine. Antimony trifluoride (SbF3), often in the presence of a catalyst like antimony pentachloride (SbCl5), is the traditional reagent for this transformation.[4][5]

Fluorination with Hydrogen Fluoride (HF): On an industrial scale, the direct fluorination of benzotrichlorides with anhydrous hydrogen fluoride is the preferred method for producing benzotrifluoride and its derivatives.[6][7][8] This process is typically carried out at elevated temperatures and pressures.[6][8]

Modern Trifluoromethylation Methods

In recent decades, a plethora of new reagents and catalytic systems have been developed for the direct introduction of the trifluoromethyl group onto aromatic rings. These methods offer milder reaction conditions and greater functional group tolerance compared to the classical approaches.

Copper-Catalyzed Trifluoromethylation: Copper-mediated cross-coupling reactions have become a powerful tool for the trifluoromethylation of aryl halides.[2][9] These reactions often employ a trifluoromethyl source, such as TMSCF3 (Ruppert's reagent), in the presence of a copper catalyst.[9]

Palladium-Catalyzed Trifluoromethylation: Palladium-based catalysts have also been successfully utilized for the trifluoromethylation of aryl halides, offering a complementary approach to copper-catalyzed methods.[10]

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of substituted benzotrifluorides are crucial for their application in various fields. The following tables summarize key data for some of the most common derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Benzotrifluoride | 98-08-8 | C₇H₅F₃ | 146.11 | -29.05 | 103.46 | 1.1886 |

| 2-Aminobenzotrifluoride | 88-17-5 | C₇H₆F₃N | 161.12 | 34 | 170-173 | 1.282 (at 25°C) |

| 3-Aminobenzotrifluoride | 98-16-8 | C₇H₆F₃N | 161.12 | 5-6 | 187 | 1.29 (at 25°C) |

| 4-Aminobenzotrifluoride | 455-14-1 | C₇H₆F₃N | 161.12 | 3-8 | 83 (at 12 mmHg) | 1.283 (at 25°C) |

| 4-Chlorobenzotrifluoride (B24415) | 98-56-6 | C₇H₄ClF₃ | 180.55 | -36 | 136-138 | 1.353 (at 25°C) |

Table 1: Physical Properties of Common Substituted Benzotrifluorides. [1][9][11][12][13][14][15][16][17][18]

| Compound | Solvent | Chemical Shift (δ) relative to CFCl₃ (ppm) |

| Benzotrifluoride | CDCl₃ | -63.7 |

| 4-Methoxybenzotrifluoride | CDCl₃ | -63.8 |

| 4-Methylbenzotrifluoride | CDCl₃ | -63.5 |

| 4-Chlorobenzotrifluoride | CDCl₃ | -63.2 |

| 4-Nitrobenzotrifluoride | CDCl₃ | -62.8 |

Table 2: Representative ¹⁹F NMR Chemical Shifts of para-Substituted Benzotrifluorides. [5][7][10][19][20][21]

Applications in Pharmaceuticals and Agrochemicals

The unique properties conferred by the trifluoromethyl group have made substituted benzotrifluorides indispensable in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals

In drug design, the -CF3 group is often used to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[2] A prominent example is Fluoxetine (B1211875) , a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed as an antidepressant. The trifluoromethyl group in fluoxetine is crucial for its activity.[20]

Fluoxetine's primary mechanism of action is the inhibition of the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft. However, its therapeutic effects are also linked to the modulation of various intracellular signaling pathways. Chronic treatment with fluoxetine has been shown to upregulate the ERK1/2-NF-κB signaling pathway in the hippocampus and prefrontal cortex.[14] It also influences the ATF4-AKT-mTOR pathway, which is involved in endoplasmic reticulum stress and autophagy.[22] Furthermore, fluoxetine can activate the mTOR signaling pathway, leading to increased synaptic protein expression, and modulate the PI3K and P38 signaling pathways, which are involved in inflammation.[23][24]

Caption: Signaling pathways modulated by the antidepressant drug fluoxetine.

Agrochemicals

Substituted benzotrifluorides are integral to the agrochemical industry, serving as key intermediates for herbicides, insecticides, and fungicides. The trifluoromethyl group often enhances the efficacy and stability of these active ingredients. A notable example is Fipronil (B1672679) , a broad-spectrum phenylpyrazole insecticide.

Fipronil targets the central nervous system of insects by acting as a non-competitive antagonist of GABA-gated and glutamate-gated chloride (GluCl) channels.[12][19] By blocking these channels, fipronil prevents the influx of chloride ions into neurons, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death.[11][13][25] This mode of action is highly selective for insects over mammals because fipronil has a much higher binding affinity for insect GABA receptors, and GluCl channels are absent in mammals.[12][19]

Caption: Mechanism of action of the insecticide fipronil.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted benzotrifluorides, representing both classical and modern approaches.

Synthesis of 4-Chlorobenzotrifluoride via Chlorination of Benzotrifluoride

This protocol is adapted from industrial processes and demonstrates the electrophilic aromatic substitution of benzotrifluoride.

Materials:

-

Benzotrifluoride

-

Chlorine gas (Cl₂)

-

Iron powder (catalyst)

-

Iron(III) chloride (catalyst)

-

Jacketed glass reactor with stirrer, condenser, gas inlet tube, and temperature controller

-

Vacuum distillation setup

Procedure:

-

Charge the jacketed glass reactor with benzotrifluoride and the catalytic mixture of iron powder and iron(III) chloride.[26]

-

Begin stirring the mixture at a constant rate (e.g., 400 rpm).[26]

-

Gradually heat the reactor to 60°C.[26]

-

Once the temperature is stable, begin bubbling dry chlorine gas through the reaction mixture.[26]

-

Continue heating the reactor to maintain a constant temperature between 70°C and 90°C.[26]

-

Monitor the progress of the reaction by taking aliquots and analyzing the content of 3,4-dichlorobenzotrifluoride (B146526) (a common side product) and the desired 4-chlorobenzotrifluoride using gas chromatography (GC).[26]

-

Once the desired conversion is achieved, stop the flow of chlorine gas.[26]

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride gas produced during the reaction.[26]

-

The crude product is then purified by vacuum distillation to isolate the 4-chlorobenzotrifluoride.

Synthesis of 3-Aminobenzotrifluoride via Reduction of 3-Nitrobenzotrifluoride

This protocol describes a common method for the preparation of aminobenzotrifluorides, which are important pharmaceutical and agrochemical intermediates.[27]

Materials:

-

3-Nitrobenzotrifluoride

-

Ethanol (B145695) (solvent)

-

Palladium on carbon (Pd/C, 5% or 10%) or Iron powder

-

Hydrogen gas (H₂) or Hydrochloric acid (HCl)

-

Autoclave or hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure (Catalytic Hydrogenation):

-

In an autoclave, combine 3-nitrobenzotrifluoride, ethanol as the solvent, and the Pd/C catalyst.

-

Seal the autoclave and purge the system with nitrogen to remove any air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., ~0.1 MPa).

-

Begin stirring and heat the reaction mixture to the target temperature (e.g., 100 ± 5°C).

-

Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction (typically around 1 hour).

-

Cool the autoclave to below 40°C and vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate using a rotary evaporator to remove the ethanol and water.

-

Purify the crude 3-aminobenzotrifluoride by vacuum distillation.

Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

This protocol outlines a modern, room-temperature method for the synthesis of a substituted benzotrifluoride.[28]

Materials:

-

Aryl boronic acid (substrate)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

1,10-Phenanthroline (B135089) (ligand)

-

Cesium fluoride (CsF)

-

4 Å powdered molecular sieves

-

1,2-Dichloroethane (B1671644) (DCE, solvent)

-

Test tube with magnetic stir bar

-

Septum and vacuum/argon line

Procedure:

-

To a test tube equipped with a magnetic stir bar, add 250 mg of 4 Å powdered molecular sieves and cesium fluoride (2.0 mmol).[28]

-

Seal the vessel with a Teflon-lined septum, evacuate, and flame-dry under vacuum. Allow the test tube to cool to room temperature and backfill with argon.[28]

-

In a separate vial, combine 1,10-phenanthroline (1.1 mmol), copper(II) acetate (1.0 mmol), and the aryl boronic acid (1.0 mmol).[28]

-

Add the solid mixture from the vial to the test tube containing the sieves and CsF under an argon atmosphere.[28]

-

Add 1,2-dichloroethane (5 mL) to the test tube, followed by the addition of (trifluoromethyl)trimethylsilane (2.0 mmol).[28]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or GC-MS.[28]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[28]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[28]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired trifluoromethylated arene.[28]

Drug Discovery and Development Workflow

The development of a new drug based on a substituted benzotrifluoride scaffold follows a multi-stage process, from initial discovery to clinical trials. The incorporation of fluorine often requires special considerations throughout this workflow.[8][29][30][31]

Caption: A typical workflow for the discovery and development of a small molecule drug.

Conclusion

From their initial synthesis over a century ago, substituted benzotrifluorides have evolved from chemical curiosities to indispensable building blocks in modern science. Their unique properties, conferred by the trifluoromethyl group, have enabled the development of highly effective pharmaceuticals and agrochemicals that have had a profound impact on human health and food security. The continued development of novel synthetic methodologies promises to further expand the accessibility and utility of these versatile compounds, ensuring that the legacy of Swarts' pioneering work will continue to drive innovation for years to come.

References

- 1. p-Chlorobenzotrifluoride [drugfuture.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 9. 4-Aminobenzotrifluoride 455-14-1, Information for 4-Aminobenzotrifluoride 455-14-1, Suppliers of 4-Aminobenzotrifluoride 455-14-1 [chemnet.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Chlorobenzotrifluoride 98-56-6 [mingyuanchemical.com]

- 12. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. PCBTF (P-CHLOROBENZOTRIFLUORIDE) - Ataman Kimya [atamanchemicals.com]

- 14. chembk.com [chembk.com]

- 15. 4-Aminobenzotrifluoride [hqpharmtech.com]

- 16. 4-Aminobenzotrifluoride CAS 455-14-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 17. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzotrifluoride [drugfuture.com]

- 19. connectsci.au [connectsci.au]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. P-Chlorobenzotrifluoride Supplier & Manufacturer in China | Properties, Uses, Safety Data – High Purity P-CBTF Wholesale [boulingchem.com]

- 23. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 24. tandfonline.com [tandfonline.com]

- 25. pharmacyjournal.org [pharmacyjournal.org]

- 26. benchchem.com [benchchem.com]

- 27. prepchem.com [prepchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Small molecule development | Drug discovery | CRO [oncodesign-services.com]

- 30. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 31. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group on a Benzene Ring: A Comprehensive Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a benzene (B151609) ring is a pivotal strategy in the fields of medicinal chemistry, agrochemicals, and materials science. This powerful electron-withdrawing substituent dramatically alters the physicochemical properties of the aromatic system, influencing its reactivity, lipophilicity, metabolic stability, and binding interactions. This in-depth technical guide provides a thorough examination of the fundamental reactivity of the trifluoromethyl group on a benzene ring, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.

Electronic Effects of the Trifluoromethyl Group